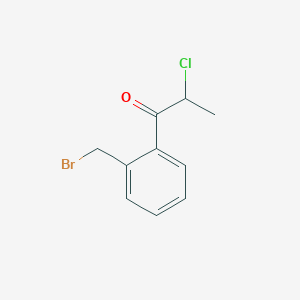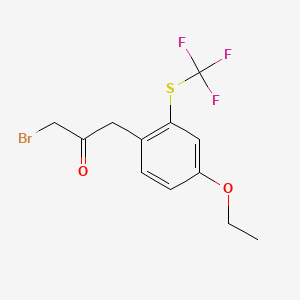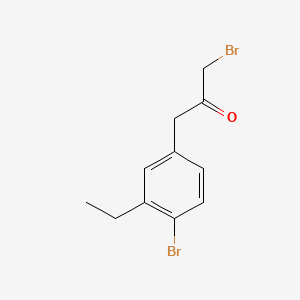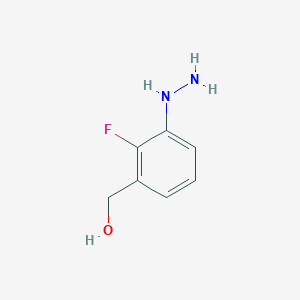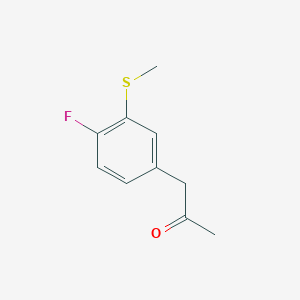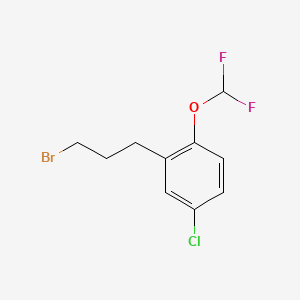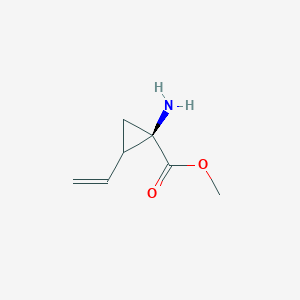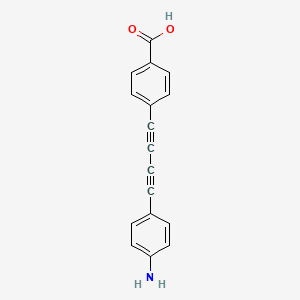
CID 22016226
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound is primarily used as a chemical intermediate in various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (METHACRYLOXYMETHYL)BIS(TRIMETHYLSILOXY)METHYLSILANE typically involves the reaction of methacryloxypropyltrimethoxysilane with hexamethyldisiloxane under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .
化学反应分析
Types of Reactions
(METHACRYLOXYMETHYL)BIS(TRIMETHYLSILOXY)METHYLSILANE undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and methacrylic acid derivatives.
Polymerization: It can undergo free radical polymerization to form polymers with methacrylate groups.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Polymerization: Free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: Silanols and methacrylic acid derivatives.
Polymerization: Methacrylate-based polymers.
Substitution: Compounds with substituted functional groups.
科学研究应用
(METHACRYLOXYMETHYL)BIS(TRIMETHYLSILOXY)METHYLSILANE has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in the development of drug delivery systems and biomedical devices.
作用机制
The mechanism of action of (METHACRYLOXYMETHYL)BIS(TRIMETHYLSILOXY)METHYLSILANE involves its ability to form strong covalent bonds with various substrates. The methacryloxy group allows for polymerization and cross-linking reactions, while the trimethylsiloxy groups provide hydrophobicity and flexibility. These properties enable the compound to interact with molecular targets and pathways, enhancing the stability and functionality of the resulting materials .
相似化合物的比较
Similar Compounds
(3-Methacryloxy-2-hydroxypropoxy)propylbis(trimethylsiloxy)methylsilane: Similar in structure but with additional hydroxypropoxy groups.
3-(Trimethoxysilyl)propyl methacrylate: Contains trimethoxysilyl groups instead of trimethylsiloxy groups.
Uniqueness
(METHACRYLOXYMETHYL)BIS(TRIMETHYLSILOXY)METHYLSILANE is unique due to its combination of methacryloxy and trimethylsiloxy groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring both polymerization and hydrophobic properties .
属性
分子式 |
C12H26O4Si3 |
|---|---|
分子量 |
318.59 g/mol |
InChI |
InChI=1S/C12H26O4Si3/c1-10(2)11(13)14-9-17-12(15-18(3,4)5)16-19(6,7)8/h12H,1,9H2,2-8H3 |
InChI 键 |
FUBNZUWCXNUJRB-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)OC[Si]C(O[Si](C)(C)C)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



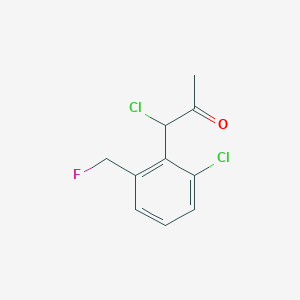
![(1R,3S,4R,5R)-4,6,6-trimethylbicyclo[3.1.1]heptane-3,4-diol](/img/structure/B14059501.png)
